3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Beschreibung

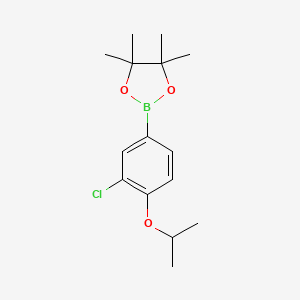

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (CAS: 1260023-79-7, molecular formula: C₁₅H₂₂BClO₃, molecular weight: 296.60) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials. Its structure features a phenyl ring substituted with a chlorine atom at position 3 and an isopropoxy group at position 4, with a pinacol boronate ester at position 1 (Figure 1). The pinacol ester group enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it preferable for catalytic applications .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The primary method to prepare 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is the esterification of 3-Chloro-4-isopropoxyphenylboronic acid with pinacol under anhydrous conditions to avoid hydrolysis of the boronic ester. This reaction typically requires:

- Starting materials: 3-Chloro-4-isopropoxyphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol)

- Reaction conditions: Anhydrous solvents, often inert atmosphere (nitrogen or argon)

- Dehydrating agents: Thionyl chloride or similar reagents are sometimes used to facilitate ester formation by removing water

- Temperature: Mild heating may be applied to drive the reaction to completion

The reaction proceeds via nucleophilic attack of the boronic acid hydroxyl groups on pinacol’s diol moiety, forming the cyclic boronate ester with elimination of water.

| Parameter | Typical Conditions |

|---|---|

| Boronic acid | 3-Chloro-4-isopropoxyphenylboronic acid |

| Diol | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Solvent | Anhydrous tetrahydrofuran (THF), toluene, or similar |

| Atmosphere | Inert (N2 or Ar) |

| Temperature | Room temperature to reflux (25-80 °C) |

| Reaction time | Several hours (typically 3-16 h) |

| Dehydrating agent | Optional: thionyl chloride or molecular sieves |

Detailed Reaction Mechanism and Notes

- The boronic acid reacts with pinacol in a condensation reaction, releasing water.

- The cyclic pinacol boronate ester is more stable and less prone to hydrolysis than the free boronic acid.

- Anhydrous conditions are critical to prevent hydrolysis back to the boronic acid.

- Use of dehydrating agents or molecular sieves can improve yields by removing water formed during the reaction.

- The presence of the electron-withdrawing chloro substituent and the isopropoxy group can influence the reactivity and solubility of the starting boronic acid.

Alternative Synthetic Routes and Catalytic Methods

While the direct esterification is the most common, other methods reported in the literature for related arylboronic acid pinacol esters include:

- Palladium-catalyzed borylation of aryl halides: Using bis(pinacolato)diboron as a boron source and Pd(0) catalysts to install the boronate ester functionality onto the aromatic ring bearing chloro and isopropoxy substituents.

- Metal-halogen exchange followed by borylation: Treatment of aryl halides with organometallic reagents (e.g., Grignard or lithium reagents) followed by quenching with trialkyl borates or pinacol boronates.

However, for this compound specifically, the direct esterification method remains the most straightforward and widely used.

Research Findings and Comparative Data

A study on arylboronic acid pinacol esters highlights their stability and synthetic utility, confirming that pinacol esters offer enhanced stability over free boronic acids, especially under ambient and physiological conditions. This stability is critical for their use in cross-coupling reactions and complex molecule synthesis.

| Feature | Boronic Acid | Pinacol Boronic Ester |

|---|---|---|

| Stability | Moderate; prone to hydrolysis | High; resistant to hydrolysis |

| Solubility | Lower in organic solvents | Higher in organic solvents |

| Reactivity in coupling | Directly reactive | Requires activation but more stable |

| Handling and storage | Sensitive to moisture | More robust, easier to store |

Example Preparation Protocol (Literature-Based)

- Dissolve 3-Chloro-4-isopropoxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF under nitrogen.

- Add a catalytic amount of thionyl chloride or molecular sieves to remove water formed.

- Stir the reaction mixture at room temperature to 60 °C for 12-16 hours.

- Monitor the reaction by TLC or HPLC until completion.

- Quench and purify the product by column chromatography or recrystallization to isolate the pure pinacol ester.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting materials | 3-Chloro-4-isopropoxyphenylboronic acid, pinacol | Purity affects yield |

| Solvent | Anhydrous THF, toluene, or CPME | CPME sometimes used for higher yield |

| Atmosphere | Nitrogen or argon | Prevents moisture interference |

| Temperature | 25-80 °C | Mild heating accelerates reaction |

| Time | 3-16 hours | Reaction monitored for completeness |

| Dehydrating agent | Thionyl chloride or molecular sieves | Optional, improves esterification |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo protodeboronation reactions, where the boronic ester group is removed under certain conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

Protodeboronation: Radical initiators (e.g., AIBN), proton sources (e.g., diphenyl phosphate).

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: Alkenes or other functionalized organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is primarily employed as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of complex organic molecules, essential in synthesizing pharmaceuticals and agrochemicals. The compound's unique substituents influence its reactivity and selectivity, making it a valuable building block in organic synthesis.

Biological Applications

While specific biological activities of this compound are not extensively documented, boronic acids generally exhibit various biological properties. For instance:

- Antiviral Activity : Some studies indicate that boronic acids can possess antiviral properties against viruses like herpes simplex virus (HSV). Although direct data on this compound is limited, structural relatives have shown similar activities.

- Cytotoxicity Studies : Research has evaluated boronic acids for their cytotoxic effects against cancer cell lines, suggesting potential as therapeutic agents. The substituents in this compound may enhance its efficacy and selectivity.

Pharmaceutical Development

This compound serves as a precursor in synthesizing pharmaceutical compounds. Its ability to form carbon-carbon bonds is crucial for developing new drugs, particularly those targeting complex diseases.

Industrial Applications

In the industrial sector, this compound is used in producing agrochemicals and other relevant organic compounds. Its role in synthesizing active ingredients for pesticides and herbicides highlights its importance in agricultural chemistry.

Case Studies and Research Findings

- Antiviral Properties : Research has shown that certain boronic acids exhibit antiviral properties against HSV. While specific data on this compound is limited, its structural relatives suggest potential antiviral applications.

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that boronic acids can induce cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents. The unique characteristics of this compound may influence its effectiveness in such applications.

- Synthesis of Glycolate Oxidase Inhibitors : Recent studies have explored the use of boronic acid derivatives as inhibitors for glycolate oxidase, which is implicated in disorders like primary hyperoxaluria. These findings emphasize the therapeutic potential of boron-containing compounds.

Wirkmechanismus

The mechanism by which 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation of the boronic ester to the aryl halide, forming a new carbon-carbon bond. The exact molecular targets and pathways involved can vary depending on the biological or industrial application.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|---|

| 3-Chloro-4-isopropoxyphenyl | 1260023-79-7 | C₁₅H₂₂BClO₃ | 296.60 | Cl (3), i-PrO (4) | High solubility in chloroform, ethers |

| 3-Chloro-4-ethoxy-5-fluorophenyl | 1668474-08-5 | C₁₄H₁₉BClFO₃ | 300.56 | Cl (3), EtO (4), F (5) | Enhanced electrophilicity due to F |

| 3-Chloro-4-fluoro-5-methylphenyl | 1402238-26-9 | C₁₃H₁₇BClFO₂ | 270.50 | Cl (3), F (4), Me (5) | Lower MW; methyl improves stability |

| 3-Chloro-4-cyanophenyl | 548797-51-9 | C₁₃H₁₅BClNO₂ | 263.53 | Cl (3), CN (4) | High reactivity (electron-withdrawing) |

| 3-Chloro-4-propoxyphenyl | N/A | C₁₅H₂₂BClO₃ | 296.60 | Cl (3), PrO (4) | Increased lipophilicity vs. i-PrO |

Key Observations :

- Solubility : All pinacol esters exhibit superior solubility in chloroform, ketones, and ethers compared to their parent boronic acids . The target compound’s isopropoxy group balances lipophilicity and steric effects, ensuring compatibility with polar aprotic solvents commonly used in cross-couplings.

- For instance, 3-chloro-4-cyanophenylboronic acid pinacol ester reacts faster in Suzuki reactions but may hydrolyze more readily .

- Steric Effects : Bulkier substituents (e.g., i-PrO vs. EtO) can hinder catalyst access to boron, slowing reaction kinetics. However, they may improve shelf life by sterically protecting the boronate .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency depends on the boronic ester’s electronic and steric profile:

- 3-Chloro-4-isopropoxyphenyl : Moderate reactivity due to balanced electron-withdrawing (Cl) and electron-donating (i-PrO) effects. Ideal for couplings requiring controlled rates .

- 3-Chloro-4-cyanophenyl: High reactivity attributed to the strong electron-withdrawing cyano group, enabling rapid couplings but requiring low-temperature conditions to prevent side reactions .

- 3-Chloro-4-ethoxy-5-fluorophenyl : Fluorine’s inductive effect enhances electrophilicity, making it suitable for electron-rich aryl halide partners .

Stability and Handling

- Hydrolytic Stability: Pinacol esters generally resist hydrolysis better than boronic acids. However, electron-withdrawing substituents (e.g., CN, NO₂) accelerate decomposition in aqueous or oxidative conditions. For example, 4-nitrophenylboronic acid pinacol ester degrades rapidly with H₂O₂, whereas the target compound’s stability is intermediate .

- Safety : Most chloro-substituted pinacol esters share similar hazards (e.g., H315: skin irritation, H319: eye damage). Proper handling requires PPE and ventilation .

Biologische Aktivität

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a synthetic compound belonging to the class of boronic acids and their esters, which are widely recognized for their utility in organic synthesis and medicinal chemistry. This article provides an in-depth examination of the biological activity associated with this compound, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₂BClO₃, with a molecular weight of approximately 296.6 g/mol. The structure features a chlorinated aromatic ring substituted with an isopropoxy group and a pinacol ester moiety, which enhances its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BClO₃ |

| Molecular Weight | 296.6 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-isopropoxyphenylboronic acid with pinacol under acidic conditions. This method often employs palladium-catalyzed cross-coupling techniques to introduce the boron functionality onto the aromatic system, ensuring high yields and purity of the final product.

Biological Activity

While specific biological data on this compound is limited, it is essential to consider the broader category of boronic acids and their derivatives. These compounds are known to exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids can inhibit proteases and kinases, making them valuable in drug discovery.

- Anticancer Activity : Some boron-containing compounds have shown promise in targeting cancer cells through specific pathways.

- Drug Delivery Systems : The unique properties of boronic esters allow for their use in designing novel drug delivery systems, enhancing therapeutic efficacy.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols present in biomolecules. This interaction can modulate enzyme activity or alter cellular signaling pathways. For instance, the presence of a chlorinated aromatic ring in this compound may enhance its electrophilic character, potentially increasing its reactivity towards biological targets.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related compounds have been investigated for their biological activities:

- Enzyme Inhibition Studies : Research has demonstrated that certain boronic acids effectively inhibit serine proteases by forming stable complexes with the active site serine residue.

- Antitumor Activity : A study on structurally similar boron compounds indicated potential cytotoxic effects against various cancer cell lines, suggesting that modifications to the boronic acid structure could enhance therapeutic properties.

- Drug Development Applications : The use of boron-containing compounds in drug design has been explored extensively, highlighting their role as scaffolds for developing new therapeutic agents targeting specific diseases.

Q & A

Q. What are the key synthetic routes for preparing 3-chloro-4-isopropoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic esters. A critical step involves protecting the boronic acid group as a pinacol ester to enhance stability and solubility. Purification often employs column chromatography with silica gel, followed by recrystallization in non-polar solvents like hexane/ethyl acetate mixtures. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in a dry, inert atmosphere (e.g., under nitrogen or argon) at 2–8°C to prevent hydrolysis of the boronic ester. Moisture-sensitive handling protocols, such as using anhydrous solvents and gloveboxes, are recommended. Safety data for analogous boronic esters suggest avoiding prolonged exposure to light and acidic/basic conditions, which may degrade the ester .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : and NMR confirm structural integrity, with characteristic peaks for the pinacol moiety (δ ~1.3 ppm for methyl groups) and aryl protons.

- UV-Vis : Absorption spectra (e.g., λmax ~290 nm for similar aryl boronic esters) can monitor reactivity in solution-phase studies .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and purity.

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and isopropoxy substituents influence cross-coupling efficiency?

The electron-withdrawing chloro group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. Conversely, the bulky isopropoxy substituent may sterically hinder catalyst access, requiring optimized ligand systems (e.g., SPhos or XPhos) to improve yields. Comparative studies with meta-substituted analogs suggest para-substitution maximizes electronic effects while minimizing steric interference .

Q. What experimental strategies resolve contradictions in reaction kinetics under varying pH conditions?

Conflicting kinetic data (e.g., rate acceleration at high pH vs. instability in basic media) can be addressed by:

- Controlled pH Buffering : Use Tris-HCl buffers (pH 6.9–10.9) to isolate pH-dependent reactivity .

- Real-Time Monitoring : UV-Vis spectroscopy tracks reaction progress (e.g., absorbance at 405 nm for oxidative deboronation with H2O2) .

- Computational Modeling : DFT calculations predict transition states and identify pH-sensitive intermediates.

Q. How can researchers mitigate side reactions during boronic ester activation?

Common side reactions (e.g., protodeboronation or homocoupling) are minimized by:

- Oxygen-Free Conditions : Degas solvents and use Schlenk lines to prevent oxidation.

- Catalyst Tuning : Pd(OAc)2/PCy3 systems reduce undesired pathways in electron-deficient aryl systems.

- Additives : K2CO3 or CsF enhances boronate solubility and stabilizes intermediates .

Methodological Considerations

Q. What protocols ensure reproducibility in aqueous-phase studies of this compound?

- Solution Preparation : Dissolve the ester in methanol (1 mM stock) and dilute in Tris-HCl buffer (pH 7.27) to 100 µM.

- Reaction Initiation : Add H2O2 (final 1.0 mM) and monitor absorbance at 10–180 min intervals .

- Data Normalization : Correct for background absorbance and solvent evaporation effects.

Q. How to analyze boronic ester stability under oxidative conditions?

Use time-resolved UV-Vis spectroscopy to quantify degradation products (e.g., phenol derivatives). Kinetic parameters (kobs, half-life) derived from pseudo-first-order plots (ln[A] vs. time) reveal stability trends across pH ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.